Dioxolane thymine nucleoside
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O5 |
|---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
1-[2-(hydroxymethyl)-1,3-dioxolan-4-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c1-5-2-11(9(14)10-8(5)13)6-4-15-7(3-12)16-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14) |
InChI Key |
BCAWWPAPHSAUQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2COC(O2)CO |
Origin of Product |
United States |
Synthetic Methodologies for Dioxolane Thymine Nucleosides
Total Synthesis Approaches to Racemic Dioxolane Nucleosides
Initial synthetic efforts often focus on producing racemic mixtures, which allows for the exploration of the compound's basic properties and biological activity. These methods are typically more direct and serve as a foundation for more complex asymmetric syntheses.
Glycolate-Based Cyclization Strategies
One effective strategy for constructing the core 1,3-dioxolane (B20135) ring system involves a cyclization reaction utilizing glycolic acid. A patented process outlines a method for preparing 1,3-dioxolane nucleosides that is suitable for large-scale production. google.comgoogle.com This approach begins with the cyclization of an esterified 2,2-dialkoxy ethanol (B145695) with glycolic acid, which yields a 1,3-dioxolane lactone. google.comgoogle.com This lactone is a key intermediate that can be further modified. The process involves reducing and activating the lactone to form a reactive 1,3-dioxolane derivative, which is then coupled with a protected pyrimidine (B1678525) base like thymine (B56734) to form the desired nucleoside. google.comgoogle.com
A general representation of this process can be summarized in the following steps:
| Step | Description | Starting Material | Key Intermediate |
| 1 | Preparation | Esterified 2,2-dialkoxy ethanol | - |
| 2 | Cyclization | Esterified 2,2-dialkoxy ethanol, Glycolic acid | 1,3-Dioxolane lactone |
| 3 | Reduction & Activation | 1,3-Dioxolane lactone | Activated D- or L-1,3-dioxolane |
| 4 | Coupling | Activated 1,3-dioxolane, Protected thymine | Protected β-D or β-L-1,3-dioxolane nucleoside |
| 5 | Deprotection/Purification | Protected nucleoside | Pure β-D or β-L-1,3-dioxolane nucleoside |
This methodology provides a structured pathway to the dioxolane core, which is essential for the subsequent introduction of the nucleobase. google.comgoogle.com
Acetalization and Glycosylation Reactions
A fundamental and widely used method for forming the 1,3-dioxolane ring is through the acetalization of an aldehyde or the ketalization of a ketone with ethylene (B1197577) glycol. wikipedia.org This reaction is typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org For the synthesis of dioxolane nucleosides, a suitably functionalized aldehyde or ketone precursor is used to build the scaffold that will ultimately be linked to the thymine base.
Once the dioxolane ring with appropriate functional groups is synthesized, the crucial step is the N-glycosylation reaction. This involves coupling the dioxolane moiety with the thymine base. A common approach is the reaction of a silylated thymine with a dioxolane derivative, such as a 2-acyloxymethyl-1,3-dioxolane. researchgate.net The reaction is typically promoted by a Lewis acid catalyst, like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to facilitate the formation of the C-N glycosidic bond. researchgate.netbeilstein-journals.org For instance, the reaction of 2-methoxy-1,3-dioxolane (B17582) with silylated thymine in the presence of TMSOTf has been studied, highlighting the influence of the nucleobase and protecting groups on the reaction's success and the stability of the resulting nucleosides. researchgate.netresearchgate.net
Asymmetric Synthesis of Enantiomerically Pure Dioxolane Nucleosides
The discovery that the antiviral activity of many nucleoside analogues is enantiomer-specific has driven the development of asymmetric synthetic routes to obtain optically pure dioxolane nucleosides.
Chiral Pool Approaches (e.g., from D-Mannose, L-Gulonic Lactone)
The chiral pool approach utilizes readily available, enantiomerically pure natural products, such as carbohydrates, as starting materials. D-Mannose and L-gulonic lactone have been successfully employed for the synthesis of D- and L-dioxolane nucleosides, respectively. google.com
A well-documented asymmetric synthesis of β-D-dioxolane pyrimidine nucleosides starts from 1,6-anhydro-D-mannose. google.comacs.orgelsevierpure.comnih.gov This process involves a multi-step conversion, reportedly a nine-step sequence, to transform the starting carbohydrate into a key chiral acetate (B1210297) intermediate. google.comacs.orgnih.gov This chiral dioxolane acetate is then coupled with a silylated pyrimidine base. google.com While effective, these processes can be lengthy and may require purification of intermediates by column chromatography, which can be challenging for large-scale synthesis. google.com The synthesis of (-)-Dioxolane-T, a specific enantiomer of dioxolane thymine, has been achieved through such an asymmetric route, and its potent anti-HIV activity has been confirmed. researchgate.netacs.org
Key Stages in Asymmetric Synthesis from D-Mannose:
| Stage | Description | Starting Material | Key Intermediate |
| 1 | Multi-step Conversion | 1,6-Anhydro-D-mannose | Enantiomerically pure dioxolane acetate |
| 2 | Glycosylation | Chiral dioxolane acetate, Silylated thymine | Protected D-dioxolane thymine nucleoside |
| 3 | Deprotection | Protected nucleoside | Enantiomerically pure D-dioxolane thymine nucleoside |
Stereoselective Glycosylation Methods
Achieving high stereoselectivity in the formation of the glycosidic bond is a critical challenge in nucleoside synthesis. The goal is typically to form the β-anomer, which often exhibits the desired biological activity. Stereoselective glycosylation methods are designed to control the orientation of the nucleobase relative to the sugar-like moiety. harvard.edu
The Vorbrüggen glycosylation is a widely applied method where a silylated heterocyclic base (e.g., persilylated thymine) is reacted with an electrophilic sugar derivative (an acylated dioxolane in this case) in the presence of a Lewis acid catalyst. google.com The stereochemical outcome of this reaction is influenced by several factors, including the nature of the sugar substitute, the protecting groups, the solvent, and, crucially, the Lewis acid catalyst. frontiersin.orgnih.gov For 1,3-oxathiolane (B1218472) nucleosides, a related class of compounds, the coupling of an enantiomerically enriched oxathiolane with silylated cytosine using the Lewis acid trimethylsilyl iodide (TMSI) has been reported. beilstein-journals.org Similar strategies are employed for dioxolane nucleosides to control the formation of the C-N bond.
Lewis acid catalysts play a pivotal role in glycosylation reactions by activating the electrophilic dioxolane derivative, making it more susceptible to nucleophilic attack by the silylated thymine base. scielo.br The choice of Lewis acid can significantly influence the stereochemical outcome of the reaction, affecting the ratio of α- and β-anomers produced. researchgate.netnih.gov
The coordination of the Lewis acid to the carbonyl compound or other heteroatoms in the reactants can create a specific chiral environment that directs the incoming nucleophile to one face of the molecule. scielo.br The conformation of the Lewis acid-substrate complex is a key determinant of the reaction's stereochemical course. scielo.br Different Lewis acids, varying in size and reactivity, can lead to different transition state geometries, thus altering the product distribution. rsc.org For example, in aldol (B89426) reactions, a notable divergence in stereocontrol has been observed between different Lewis acid and Brønsted acid catalysts, with Lewis acids favoring the formation of an anti-product while Brønsted acids favored the syn-product. nih.gov This principle of catalyst-dependent stereocontrol is directly applicable to glycosylation, where the selection of a Lewis acid like SnCl₄, TMSOTf, or BF₃·OEt₂ is critical for maximizing the yield of the desired β-isomer. diva-portal.org
Common Lewis Acids in Glycosylation:
| Lewis Acid | Chemical Formula |
| Tin(IV) chloride | SnCl₄ |
| Trimethylsilyl trifluoromethanesulfonate | TMSOTf |
| Boron trifluoride etherate | BF₃·OEt₂ |
| Trimethylsilyl iodide | TMSI |
| Ytterbium(III) triflate | Yb(OTf)₃ |
The interplay between the substrate, the silylated base, and the specific Lewis acid catalyst creates a complex system where subtle changes can lead to significant differences in stereoselectivity, a key consideration in the efficient synthesis of enantiomerically pure dioxolane thymine nucleosides. rsc.org
Enzymatic Resolution Techniques for Enantiomeric Separation
The biological activity of nucleoside analogues is often stereospecific, necessitating the separation of enantiomers. Enzymatic resolution has emerged as a powerful and efficient method for obtaining enantiomerically pure dioxolane nucleosides. This technique leverages the stereoselectivity of enzymes, particularly lipases, to differentiate between enantiomers of a racemic mixture.
A common strategy involves the enzymatic resolution of a key intermediate, the 1,3-dioxolane lactone. This process can be tailored to selectively yield either the D- or L-lactone, which are precursors to the corresponding nucleoside enantiomers. Several lipases have demonstrated efficacy in this resolution. For instance, Lipase (B570770) PS, immobilized Pseudomonas lipase, and Lipase M have been successfully employed for this chiral resolution. google.com The choice of enzyme can direct the resolution towards the desired enantiomer; for example, Lipase PS is particularly effective for obtaining the (R)-enantiomer of the lactone intermediate. google.com
The efficiency of enzymatic resolution is influenced by reaction conditions. Temperature is a critical parameter, with resolutions often carried out at low temperatures, for instance, between -5 °C and 10 °C, and in some cases at 0 °C, to enhance enantioselectivity. google.com Lipases from Candida rugosa and Burkholderia cepacia are also widely used for the kinetic resolution of various chiral intermediates in pharmaceutical synthesis, highlighting the broad applicability of this enzyme class. nih.gov
The general principle of lipase-catalyzed kinetic resolution involves the selective acylation or hydrolysis of one enantiomer in a racemic mixture, leaving the unreacted enantiomer in high enantiomeric excess. For example, the acetylation of a racemic alcohol using a lipase in the presence of an acyl donor like vinyl acetate will preferentially yield the acetate of one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol. nih.gov
Table 1: Enzymes Used in the Resolution of Dioxolane Nucleoside Intermediates
| Enzyme | Source Organism | Application |
| Lipase PS | Burkholderia cepacia | Kinetic resolution of 1,3-dioxolane lactones |
| Immobilized lipase | Pseudomonas sp. | Chiral resolution of dioxolane intermediates |
| Lipase M | Mucor javanicus | Enantioselective synthesis |
| Candida rugosa lipase (CRL) | Candida rugosa | Kinetic resolution of chiral alcohols and esters |
Preparation of Substituted Dioxolane Thymine Nucleosides
Modifications to the dioxolane and thymine moieties of the nucleoside structure are crucial for developing analogues with improved biological activity and pharmacological profiles. Strategic substitution at the 4'-position of the dioxolane ring and the 5-position of the thymine base has yielded compounds with significant therapeutic potential.
The introduction of a methyl group at the 4'-position of the dioxolane ring can significantly impact the conformational properties and biological activity of the nucleoside analogue. The synthesis of 4'-C-methyl dioxolane nucleosides often proceeds through a key intermediate, which can be prepared from readily available starting materials.
One synthetic route commences with racemic lactic acid to produce the key intermediate, 2-benzoyloxymethyl-4-oxo-5-C-methyl-1,3-dioxolane. nih.govresearchgate.net This intermediate serves as a versatile precursor for the synthesis of various racemic 5'-C-methyl-1',3'-dioxolan-4'-yl nucleosides. nih.govresearchgate.net
More recently, a scalable and efficient five-step synthesis for 4'-methylthymidine has been developed. researchgate.net This method represents a significant improvement over previous, longer synthetic sequences. The synthesis of 4'-C-methylnucleosides has been shown to influence the furanose ring conformation, with these analogues often adopting a 3'-exo pucker, in contrast to the 3'-endo conformation of natural nucleosides. researchgate.net
Table 2: Key Intermediates in 4'-C-Methyl Dioxolane Nucleoside Synthesis
| Intermediate | Starting Material | Synthetic Utility |
| 2-benzoyloxymethyl-4-oxo-5-C-methyl-1,3-dioxolane | Racemic lactic acid | Precursor for racemic 5'-C-methyl-1',3'-dioxolan-4'-yl nucleosides |
| 4-C-methyl-D-ribofuranose derivative | D-glucose | Key intermediate for the synthesis of 4'-C-methyl nucleosides |
Modification of the thymine base at the 5-position is a well-established strategy for generating nucleoside analogues with diverse biological activities. The introduction of various substituents, such as halogens and alkyl groups, can alter the electronic properties and steric profile of the nucleobase, leading to enhanced therapeutic effects.
The synthesis of 5-substituted dioxolane thymine nucleosides can be achieved by condensing a suitably modified pyrimidine base with the dioxolane sugar moiety. For instance, various enantiomerically pure dioxolane-pyrimidine nucleosides have been synthesized by condensing a key dioxolane intermediate with a range of 5-substituted pyrimidines. nih.gov This approach has yielded derivatives with 5-chloro, 5-bromo, and 5-fluoro substituents. nih.gov
Direct modification of a pre-formed nucleoside is another common strategy. For example, 5-halo-6-methoxy(or azido)-5,6-dihydro-3'-fluoro-3'-deoxythymidine diastereomers have been synthesized through the regiospecific addition of a halogen and a methoxy (B1213986) or azido (B1232118) group across the 5,6-double bond of the thymine ring of 3'-fluoro-3'-deoxythymidine (FLT). nih.gov Furthermore, the synthesis of 5-haloethynyl and 5-(1,2-dihalo)vinyluracil nucleosides has been reported, demonstrating the versatility of synthetic approaches to introduce diverse functionalities at the 5-position. nih.gov
Table 3: Examples of 5-Substituted Thymine Modifications in Dioxolane Nucleosides
| 5-Substituent | Synthetic Strategy |
| Halo (F, Cl, Br) | Condensation of 5-halopyrimidine with dioxolane intermediate |
| Haloethynyl | Introduction of haloethynyl group onto the uracil (B121893) ring |
| (1,2-dihalo)vinyl | Addition of dihalogen to a vinyl-substituted precursor |
| Alkyl | Use of 5-alkylpyrimidine in the condensation reaction |
Structural and Conformational Analysis
Spectroscopic Characterization of Dioxolane Thymine (B56734) Nucleosides
Spectroscopic methods are fundamental in confirming the identity and determining the stereochemical configuration of newly synthesized dioxolane thymine nucleosides. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure and stereochemistry of dioxolane thymine nucleosides. Both ¹H and ¹³C NMR provide critical information about the connectivity of atoms and their spatial relationships.
The relative stereochemistry of the nucleoside, particularly the β- or α-configuration at the anomeric carbon (C1'), is of paramount importance for biological activity. The β-isomers are typically the biologically active forms. In ¹H NMR, the chemical shift and coupling constants of the anomeric proton (H-1') are indicative of its orientation. For dioxolane nucleosides, the β-anomer is often characterized by a significant difference in the chemical shift of the H-4' proton compared to the α-anomer. libretexts.org
The protons on the dioxolane ring (H-1', H-2', H-3', and H-4') and the attached hydroxymethyl group (H-5'a and H-5'b) exhibit characteristic chemical shifts and coupling patterns that allow for the assignment of their relative configurations. Techniques like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to establish proton-proton connectivities and through-space proximities, respectively, which solidifies the stereochemical assignments.
Below are representative ¹H and ¹³C NMR chemical shift data for a generic β-D-dioxolane thymine nucleoside, compiled from typical values for similar structures.
Table 1: Representative ¹H NMR Chemical Shift Data for β-D-Dioxolane Thymine Nucleoside Data are hypothetical and based on typical values for related compounds.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-6 | ~7.5 | s | - |
| H-1' | ~6.2 | t | 6.5 |
| H-4' | ~4.1 | m | - |
| H-5'a, H-5'b | ~3.8 | m | - |
| H-2'a, H-2'b | ~2.4 | m | - |
Table 2: Representative ¹³C NMR Chemical Shift Data for β-D-Dioxolane Thymine Nucleoside Data are hypothetical and based on typical values for related compounds.
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~151 |
| C-4 | ~164 |
| C-5 | ~111 |
| C-6 | ~136 |
| 5-CH₃ | ~12 |
| C-1' | ~85 |
| C-4' | ~87 |
| C-5' | ~61 |
| C-2' | ~38 |
Mass spectrometry (MS) is used to determine the molecular weight of dioxolane thymine nucleosides and to gain structural information through analysis of fragmentation patterns. Electrospray ionization (ESI) is a common technique used to generate molecular ions with minimal fragmentation. The detection of the protonated molecular ion [M+H]⁺ or other adducts confirms the molecular formula of the compound.
Tandem mass spectrometry (MS/MS) provides further structural details by inducing fragmentation of a selected parent ion. A characteristic fragmentation pathway for nucleosides is the cleavage of the glycosidic bond, which results in two major fragments: one corresponding to the thymine base and the other to the dioxolane sugar moiety. This fragmentation is diagnostic and helps to confirm the identity of both components of the nucleoside. For instance, in the analysis of metabolites, a glucuronidated form of dioxolane thymine (G-DOT) showed a peak at m/z 405, which upon fragmentation yielded a major product ion at m/z 229, corresponding to the D-dioxolane thymine (D-DOT) after the loss of the glucuronide group. medipol.edu.tr
Table 3: Predicted Mass Spectrometry Fragmentation for Dioxolane Thymine Nucleoside Data are hypothetical and based on expected fragmentation patterns.
| m/z Value | Proposed Fragment |
|---|---|
| [M+H]⁺ | Protonated molecular ion |
| [M+Na]⁺ | Sodium adduct of molecular ion |
| [Thymine+H]⁺ | Protonated thymine base |
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in dioxolane thymine nucleosides. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The thymine moiety exhibits characteristic absorption bands for C=O stretching, N-H stretching, and C=C ring stretching. The dioxolane ring shows characteristic C-O-C stretching vibrations. The hydroxyl group (-OH) of the sugar moiety is also readily identifiable by a broad absorption band. These characteristic peaks help to confirm the successful synthesis and purity of the compound. For thymine, strong peaks are observed for the C2=O and C4=O stretching modes. nih.gov
Table 4: Representative FT-IR Absorption Bands for this compound Data are based on typical values for thymidine (B127349) and dioxolane functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3400-3500 | O-H | Stretching (broad) |
| 3100-3200 | N-H | Stretching |
| 1680-1720 | C=O | Stretching |
| 1630-1650 | C=C | Stretching |
X-ray Crystallographic Analysis of Dioxolane Nucleoside Conformations
While spectroscopic methods provide valuable data on connectivity and local geometry, single-crystal X-ray crystallography offers the most definitive and precise three-dimensional structure of a molecule in the solid state. This technique allows for the direct visualization of the molecular conformation, including bond lengths, bond angles, and the puckering of the five-membered dioxolane ring.
The two main conformational families for five-membered rings are the Twist (T) and Envelope (E) forms. In nucleosides, these are often described by which atoms are out of the plane defined by the other ring atoms. For example, a C3'-endo pucker (North conformation) or a C2'-endo pucker (South conformation) are common in natural nucleosides. The nomenclature ³T₄ indicates a Twist conformation where atom C-3' is displaced on one side of the plane and C-4' is displaced on the opposite side. The conformational preference of the dioxolane ring can significantly impact the relative orientation of the base and the 5'-hydroxyl group, which is crucial for subsequent phosphorylation. nih.gov
The conformational preference of the dioxolane ring can be influenced by the nature and stereochemistry of substituents on the ring itself or on the nucleobase. Bulky substituents may favor specific puckered conformations to minimize steric hindrance. For example, the presence of a substituent at the 2' or 3' position can lock the ring into a particular North or South conformation.
Furthermore, electronic effects, such as the electronegativity of substituents, can alter bond lengths and angles within the ring, thereby influencing the energy landscape of the pseudorotational pathway. The interplay of these steric and electronic factors determines the dominant conformation in the solid state and in solution, which in turn affects the biological properties of the nucleoside analogue.
Computational Approaches to Molecular Structure and Dynamics
Computational methods have become indispensable in modern medicinal chemistry for predicting and analyzing the molecular structures and conformational landscapes of bioactive molecules. For this compound, techniques such as Density Functional Theory (DFT) and molecular mechanics/dynamics simulations offer profound insights into its preferred shapes and dynamic behavior, which are challenging to capture solely through experimental means.
Density Functional Theory (DFT) Analysis of Ground State Conformations
Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure and, consequently, the preferred three-dimensional arrangement of atoms in a molecule's lowest energy state (ground state). For nucleoside analogues like this compound, DFT calculations can identify various stable conformers and rank them based on their relative energies.
The conformational flexibility of this compound primarily arises from two key structural features: the puckering of the dioxolane ring and the rotation around the glycosidic bond that connects the thymine base to the sugar mimic.
Glycosidic Torsion Angle (χ): This angle describes the orientation of the thymine base relative to the dioxolane ring. The two major conformations are syn and anti. In natural DNA, the anti conformation is predominant. DFT studies on various nucleoside analogues have shown that the energy difference between the syn and anti conformers can be small, suggesting that both may be accessible under physiological conditions. The preferred glycosidic angle is influenced by the sugar pucker and potential intramolecular interactions.
A comprehensive DFT analysis of this compound would involve a systematic search of the conformational space by varying the dioxolane ring pucker and the glycosidic torsion angle. The resulting stable conformers would be optimized to find their minimum energy geometries. The relative energies of these conformers provide a probability distribution of the different shapes the molecule can adopt.
Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers
| Conformer | Dioxolane Pucker | Glycosidic Angle (χ) | Relative Energy (kcal/mol) |
| 1 | Twisted (O-C-C-O) | anti | 0.00 |
| 2 | Envelope (C-O-C) | anti | 1.25 |
| 3 | Twisted (O-C-C-O) | syn | 2.50 |
| 4 | Envelope (C-O-C) | syn | 3.75 |
This table is illustrative and based on typical findings for nucleoside analogues. The actual values for this compound would require specific DFT calculations.
Molecular Mechanics and Dynamics Simulations for Conformational Bias
While DFT provides a static picture of the most stable conformations, molecular mechanics (MM) and molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time in a simulated physiological environment (e.g., in water).
Molecular Mechanics (MM): This method uses a classical force field to approximate the potential energy of a molecule. MM is computationally less expensive than DFT and is suitable for exploring the conformational landscape of larger systems or for longer simulation times. It can be used to perform conformational searches to identify low-energy structures that can then be further analyzed with DFT.
Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of how the molecule's structure evolves over time. By analyzing this trajectory, one can understand the flexibility of the molecule and the transitions between different conformations. For this compound, MD simulations can reveal:
The preferred puckering of the dioxolane ring in solution and the frequency of transitions between different puckered states.
The dynamic equilibrium between the syn and anti conformations around the glycosidic bond.
The conformational preferences of the exocyclic hydroxymethyl group.
The role of solvent molecules in stabilizing certain conformations.
The results from MD simulations can be used to generate a potential of mean force (PMF) plot, which illustrates the free energy landscape of the molecule as a function of specific conformational coordinates, such as the sugar pucker and the glycosidic torsion angle. This provides a quantitative measure of the conformational bias of the molecule. For many antiviral nucleoside analogues, a specific conformational bias is required for efficient phosphorylation by viral or cellular kinases, which is a critical step in their activation.
Table 2: Key Conformational Parameters Analyzed in MD Simulations of Nucleoside Analogues
| Parameter | Description | Typical Range/Values | Significance |
| Pseudorotation Phase Angle (P) | Describes the type of sugar pucker (e.g., North, South). | 0° - 360° | Influences DNA/RNA helix type and enzyme recognition. |
| Puckering Amplitude (νmax) | Describes the degree of puckering. | 30° - 45° | Affects the rigidity of the sugar moiety. |
| Glycosidic Torsion Angle (χ) | Orientation of the base relative to the sugar. | syn / anti | Crucial for base pairing and enzyme interactions. |
| Backbone Torsion Angles (α, β, γ, δ, ε, ζ) | Describe the conformation of the phosphate (B84403) backbone (in nucleotides). | Various | Determine the overall structure of nucleic acid polymers. |
The insights gained from these computational studies are invaluable for understanding the structure-activity relationship of this compound. By correlating specific conformational preferences with biological activity, researchers can design next-generation analogues with improved therapeutic profiles.
Biochemical and Molecular Mechanisms of Action
Cellular Uptake and Intracellular Metabolism
For nucleoside analogues like Dioxolane thymine (B56734) to exert their effects, they must first be transported across the cell membrane. While specific transport studies for Dioxolane thymine are not extensively detailed, related dioxolane nucleosides, such as β-L-(-)-dioxolane-cytidine, are known to be rapidly translocated into cells by both equilibrative-sensitive and -insensitive nucleoside transport systems. nih.gov Once inside the cell, the compound undergoes the critical process of metabolic activation.
Like other nucleoside reverse transcriptase inhibitors (NRTIs), Dioxolane thymine must be phosphorylated to its 5'-triphosphate form to become pharmacologically active. researchgate.netresearchgate.net This sequential addition of phosphate (B84403) groups is mediated by host cellular kinases and is often the rate-limiting factor in the compound's antiviral efficacy. researchgate.netmpg.de
Scientific evidence indicates that the primary enzyme responsible for the initial phosphorylation of Dioxolane thymine is not deoxycytidine kinase (dCK). Instead, enzymatic studies have demonstrated that Dioxolane thymine is specifically phosphorylated by the human thymidine (B127349) kinase-1 (TK-1). researchgate.net It is not a substrate for other pyrimidine (B1678525) nucleoside kinases, including mitochondrial thymidine kinase (TK-2). researchgate.net This dependence on TK-1 for activation is a defining characteristic of its metabolic pathway. researchgate.netvulcanchem.com Deoxycytidine kinase (dCK) is known for its broad substrate specificity, activating various other nucleoside analogues like lamivudine (B182088) and gemcitabine, but it does not appear to play a significant role in the activation of Dioxolane thymine. lu.chnih.govwikipedia.org
The activation of Dioxolane thymine is a stepwise phosphorylation cascade.
Monophosphorylation: The process begins with thymidine kinase-1 (TK-1) catalyzing the conversion of Dioxolane thymine (DOT) to its monophosphate form, Dioxolane thymine monophosphate (DOT-MP). researchgate.net This initial step has been identified as a potential bottleneck, with research suggesting that the anti-HIV activity of DOT can be limited by inefficient monophosphorylation. researchgate.netresearchgate.net
Diphosphorylation: Subsequently, human thymidylate kinase (TMPK) further phosphorylates DOT-MP to its diphosphate (B83284) anabolite, Dioxolane thymine diphosphate (DOT-DP). mpg.de
Triphosphorylation: The final step involves the conversion of DOT-DP to the active triphosphate form, Dioxolane thymine triphosphate (DOT-TP). vulcanchem.com This active metabolite is the ultimate effector molecule that interacts with viral enzymes. researchgate.netasm.org
The complete activation pathway is summarized below: DOT → (Thymidine Kinase-1) → DOT-MP → (Thymidylate Kinase) → DOT-DP → (Cellular Kinases) → DOT-TP
Phosphorylation Pathways by Cellular Kinases
Interactions with Viral and Cellular Enzymes
The active anabolite, DOT-TP, functions by targeting viral enzymes essential for replication. Its structural similarity to natural deoxynucleotides allows it to interact with the active sites of these enzymes.
The primary target of DOT-TP is the viral polymerase, a key enzyme in the life cycle of retroviruses like HIV-1.
Dioxolane thymine triphosphate (DOT-TP) potently inhibits HIV-1 reverse transcriptase through a dual mechanism of action characteristic of NRTIs. researchgate.netasm.org
Competitive Inhibition: DOT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of the HIV-1 RT enzyme. researchgate.net The presence of the dioxolane ring is a key structural feature that contributes to its activity against various RT mutants. acs.org
Chain Termination: Once the HIV-1 RT incorporates the DOT-MP moiety into the growing strand of viral DNA, it acts as a chain terminator. vulcanchem.com The dioxolane ring of the molecule lacks the 3'-hydroxyl group necessary to form a phosphodiester bond with the next incoming nucleotide. vulcanchem.comasm.org This premature termination of DNA synthesis effectively halts the viral replication process. vulcanchem.com
Studies using a large panel of drug-resistant HIV-1 RT mutants have shown that DOT is notably resilient to common mutations that confer resistance to other NRTIs. asm.orgnih.gov For instance, RT containing thymidine analog-associated mutations (TAMs) removes DOT-monophosphate from a chain-terminated DNA strand less efficiently than it removes the monophosphates of zidovudine (B1683550) or tenofovir (B777). asm.orgnih.gov Furthermore, RT with the K65R mutation shows a lower degree of resistance to DOT-TP compared to tenofovir diphosphate, and the M184V mutation confers no resistance to DOT-TP. asm.orgnih.gov This robust profile suggests that the dioxolane sugar moiety provides a structural advantage in evading common resistance mechanisms. nih.gov
Data Tables
Table 1: Enzymes in the Phosphorylation of Dioxolane Thymine (DOT)
| Step | Substrate | Product | Key Enzyme |
|---|---|---|---|
| 1 | Dioxolane thymine (DOT) | Dioxolane thymine monophosphate (DOT-MP) | Thymidine Kinase-1 (TK-1) |
| 2 | DOT-MP | Dioxolane thymine diphosphate (DOT-DP) | Thymidylate Kinase (TMPK) |
| 3 | DOT-DP | Dioxolane thymine triphosphate (DOT-TP) | Cellular Kinases (e.g., Nucleoside Diphosphate Kinase) |
Table 2: Interaction of DOT-TP with HIV-1 Reverse Transcriptase (RT)
| Mechanism | Description |
|---|---|
| Competitive Inhibition | DOT-TP competes with the natural substrate deoxythymidine triphosphate (dTTP) for the enzyme's active site. |
| Chain Termination | After incorporation into viral DNA, the lack of a 3'-hydroxyl group on the dioxolane ring prevents further DNA strand elongation. |
| Resilience to Resistance | Shows reduced susceptibility to common RT mutations like TAMs, K65R, and M184V compared to some other NRTIs. asm.orgnih.gov |
Inhibition of Viral Polymerases
Hepatitis B Virus (HBV) DNA Polymerase Inhibition
The primary target of Dioxolane thymine nucleoside's active form is the Hepatitis B Virus (HBV) DNA polymerase, an enzyme critical for the replication of the viral genome. mdpi.com The HBV polymerase, which functions as a reverse transcriptase, is responsible for synthesizing viral DNA from an RNA template. mdpi.com DOT-TP acts as a competitive inhibitor of this enzyme. portico.org Structurally, it mimics the natural substrate, deoxythymidine triphosphate (dTTP), and competes for the same binding site on the polymerase. mdpi.com The unique dioxolane ring of the analog influences its interaction with the active site of the polymerase, which is highly conserved among hepadnaviruses. mdpi.comportico.org By binding to the enzyme, DOT-TP effectively prevents the natural nucleotide from being incorporated, thus hindering the synthesis of viral DNA.
Mechanism of Chain Termination by Triphosphate Incorporation
The definitive step in the antiviral action of this compound is the termination of the growing viral DNA chain. Nucleoside analogs like Dioxolane thymine are characterized by a critical structural modification: the absence of a 3'-hydroxyl (-OH) group on the sugar-like dioxolane ring. beilstein-journals.orgpatsnap.com During DNA synthesis, the formation of a phosphodiester bond between the 3'-OH group of the last incorporated nucleotide and the 5'-phosphate group of the incoming nucleotide is essential for chain elongation. mdpi.combaseclick.eu
When the HBV DNA polymerase incorporates DOT-TP into the nascent DNA strand, this elongation process is brought to an abrupt halt. encyclopedia.pub Because DOT-TP lacks the necessary 3'-OH group, the formation of the subsequent phosphodiester bond is chemically impossible. mdpi.compatsnap.com This event leads to the irreversible cessation of DNA synthesis, a mechanism known as obligate chain termination. researchgate.net The result is the production of incomplete, non-functional viral DNA, which effectively curtails viral replication. patsnap.com
Interference with DNA Synthesis Machinery
Substrate Properties in DNA Synthesis Reactions
The efficacy of a nucleoside analog is heavily dependent on its properties as a substrate for the target polymerase. researchgate.net For this compound to be effective, its triphosphate form (DOT-TP) must be efficiently recognized and incorporated by the HBV polymerase. researchgate.net The viral polymerase must accept the analog triphosphate as a substitute for the natural deoxythymidine triphosphate (dTTP). While DNA polymerases have proofreading functions to ensure fidelity, the structural similarity between the analog and the natural substrate allows the former to be incorporated. d-nb.info
Molecular Basis of Antiviral Selectivity
Differential Interaction with Viral versus Host Cellular DNA Polymerases
A critical feature of a successful antiviral agent is its selectivity for viral enzymes over host cellular enzymes, which minimizes toxicity. mdpi.com The antiviral selectivity of this compound is based on the differential affinity of its active triphosphate form for the viral HBV DNA polymerase versus human cellular DNA polymerases, such as α, β, and γ. mdpi.com
DOT-TP is a much more potent inhibitor of the viral polymerase than of the host's polymerases. portico.org Human DNA polymerases, particularly the mitochondrial DNA polymerase γ, are less accommodating of the analog's structure. beilstein-journals.org Poor recognition by and inhibition of polymerase γ is particularly important, as its inhibition is linked to significant cellular toxicity. portico.orgbeilstein-journals.org This selective inhibition ensures that the compound primarily disrupts viral replication while having a minimal effect on the host cell's own DNA synthesis and repair processes.
Table 1: Comparative Inhibition Profile of Dioxolane Nucleoside Triphosphates
| Polymerase Target | Relative Inhibition | Implication |
|---|---|---|
| HBV DNA Polymerase | High | Potent antiviral activity. mdpi.comportico.org |
| Human DNA Polymerase α | Low | Minimal impact on nuclear DNA replication. portico.org |
| Human DNA Polymerase β | Low | Minimal impact on DNA repair. portico.org |
| Human DNA Polymerase γ | Very Low | Reduced potential for mitochondrial toxicity. portico.orgbeilstein-journals.org |
Mechanisms of Resistance to Dioxolane Nucleoside Analogs
The emergence of drug resistance is a significant challenge in antiviral therapy. For nucleoside analogs, resistance typically arises from specific mutations in the gene encoding the viral polymerase. mdpi.complos.org These mutations can compromise the efficacy of the drug through two primary mechanisms.
First, the mutated polymerase may exhibit enhanced discriminatory ability, allowing it to more effectively distinguish between the natural nucleotide triphosphate and the analog triphosphate. asm.org This leads to a reduced rate of incorporation of the antiviral agent, diminishing its effect. For instance, the M204V/I mutations in the YMDD motif of HBV polymerase, which confer high-level resistance to lamivudine, can also reduce susceptibility to other L-nucleoside analogs. plos.orgasm.org While this compound is a D-configured nucleoside, its interaction with the enzyme's active site could still be affected by mutations selected by other drugs. asm.org
The second mechanism is primer unblocking , or excision, where the mutated polymerase acquires or enhances its ability to remove the incorporated, chain-terminating analog monophosphate from the end of the DNA strand. researchgate.netasm.org This process, often dependent on ATP, allows DNA synthesis to resume. Research on the HIV reverse transcriptase has shown that Dioxolane thymine monophosphate is removed less efficiently via excision compared to other analogs, suggesting a potentially higher barrier to this form of resistance. researchgate.net Studies on various dioxolane nucleosides indicate they may retain activity against viral strains that have developed resistance to other nucleoside inhibitors, highlighting a potentially distinct resistance profile. asm.orgnih.gov
| rtN236T | Adefovir mdpi.com | Does not typically affect susceptibility to lamivudine or entecavir. asm.org |
Role of Viral Reverse Transcriptase Mutations (e.g., M184V, K65R, TAMs, Q151M)
The effectiveness of NRTIs, including this compound, can be compromised by the emergence of drug resistance mutations in the viral reverse transcriptase (RT). nih.gov The primary mechanisms of NRTI resistance involve either the enzyme's increased ability to discriminate against the NRTI before incorporation or an enhanced capacity to remove the incorporated drug from the terminated DNA strand. nih.gov
M184V: This mutation is a primary resistance mutation for some NRTIs. However, research indicates that RT bearing only the M184V mutation does not confer resistance to dioxolane thymine triphosphate (DOT-TP). nih.govnih.gov This suggests that this compound may remain effective against viral strains carrying this specific mutation. researchgate.net
K65R: The K65R mutation is known to cause resistance to several NRTIs. Studies have shown that RT with the K65R mutation results in a lower degree of resistance to DOT-TP compared to other nucleoside analogues like tenofovir diphosphate. nih.govnih.gov Interestingly, while K65R decreases the inhibition by DOT-TP, it also leads to decreased excision of the incorporated drug, which could partially offset the resistance. researchgate.net Some findings even suggest that K65R confers hypersusceptibility to certain dioxolane nucleosides. vulcanchem.comi-base.info
Thymidine Analogue Mutations (TAMs): This group of mutations (e.g., M41L, D67N, K70R, L210W, T215Y/F, K219Q/E) is primarily associated with resistance to thymidine analogues like zidovudine (AZT). nih.gov The main mechanism of resistance conferred by TAMs is the enhanced removal of the incorporated NRTI monophosphate through ATP-mediated pyrophosphorolysis. nih.govasm.org However, RT containing TAMs removes DOT-monophosphate less efficiently than it removes the monophosphates of AZT or tenofovir. researchgate.netnih.govnih.gov This suggests that this compound is more resilient to this common resistance pathway. nih.govnih.govresearchgate.net
Q151M: High levels of resistance to DOT-TP were observed in RT bearing the Q151M mutation in conjunction with its associated family of mutations. researchgate.netnih.govnih.gov This complex of mutations is known to confer broad-spectrum resistance to NRTIs. nih.gov Unlike TAMs, the resistance mechanism associated with the Q151M complex involves direct discrimination against the NRTI triphosphate before its incorporation into the DNA chain. nih.gov
The following table summarizes the impact of key reverse transcriptase mutations on the activity of this compound.
| Mutation | Effect on this compound Activity | Primary Resistance Mechanism |
| M184V | No resistance conferred to DOT-TP. nih.govnih.gov | Discrimination |
| K65R | Lower degree of resistance compared to other NRTIs; may also decrease excision. researchgate.netnih.govnih.gov | Discrimination |
| TAMs | Less efficient removal of DOT-MP compared to other thymidine analogues. researchgate.netnih.govnih.gov | Excision (Pyrophosphorolysis) |
| Q151M Complex | High levels of resistance to DOT-TP. researchgate.netnih.govnih.gov | Discrimination |
Impact of Mutations on Enzyme-Inhibitor Complex Stability and Binding Affinity
Mutations in the reverse transcriptase enzyme can alter the binding affinity of NRTIs and the stability of the enzyme-inhibitor complex. asm.orgmdpi.com These alterations are a fundamental basis for drug resistance.
For instance, the K65R and Q151M mutations appear to decrease the inhibition by DOT-TP, which suggests a reduced binding affinity or a less stable enzyme-inhibitor complex. researchgate.net The K65R mutation, specifically, has been shown to decrease the catalytic rate of incorporation of NRTI triphosphates with little effect on the binding affinity itself. asm.org Conversely, the M184V mutation primarily works by decreasing the binding affinity of the NRTI triphosphate. asm.org
The stability of the enzyme-inhibitor complex is critical. A less stable complex allows the viral RT to more readily dissociate from the chain-terminating NRTI, potentially allowing for its removal and the continuation of DNA synthesis. While mutations like K65R and Q151M reduce the initial inhibitory effect of DOT-TP, they have also been observed to decrease the excision of the incorporated drug. researchgate.net This "opposing mechanism" could enhance the stability of the terminated primer-template complex, potentially counteracting some of the resistance conferred by the reduced binding or incorporation. researchgate.net
Pyrophosphorolysis and Excision of Nucleoside Analogues from DNA
A crucial mechanism of resistance against NRTIs is the enzymatic removal of the incorporated drug from the 3' end of the terminated DNA chain. researchgate.netnih.govmdpi.com This process, known as pyrophosphorolysis, is essentially the reverse of the polymerization reaction and is often mediated by ATP in infected cells. nih.govmdpi.com
TAMs are the mutations most commonly associated with enhanced excision of thymidine analogues. nih.gov These mutations are thought to reposition the ATP molecule, allowing for a more efficient catalytic attack and removal of the incorporated NRTI monophosphate. nih.gov However, studies have demonstrated that reverse transcriptase with TAMs is less efficient at removing DOT-monophosphate from a chain-terminated DNA primer compared to its action on the monophosphates of zidovudine or tenofovir. researchgate.netnih.govnih.gov This suggests that the dioxolane ring structure of DOT may hinder the excision process, making it more resilient to this resistance mechanism. researchgate.netresearchgate.net
The table below provides a comparative overview of the excision efficiency for different nucleoside analogues in the presence of TAMs.
| Nucleoside Analogue | Excision Efficiency by RT with TAMs |
| Dioxolane Thymine (DOT) | Less efficient removal. researchgate.netnih.govnih.gov |
| Zidovudine (AZT) | More efficiently removed. researchgate.netnih.gov |
| Tenofovir | More efficiently removed. researchgate.netnih.gov |
Structure Activity Relationships Sar
Impact of Dioxolane Ring Stereochemistry on Biological Activity
The spatial arrangement of atoms within the dioxolane ring is a critical determinant of the nucleoside's biological function. google.com Stereoisomers, which have the same chemical formula and connectivity but different arrangements of atoms in space, often exhibit markedly different activities. google.com
D- versus L-Enantiomer Activity Profiles
Enantiomers are non-superimposable mirror images of each other, often designated as D- (dextrorotatory) or L- (levorotatory). For many nucleoside analogs, one enantiomer is significantly more active than the other. google.com In the case of dioxolane nucleosides, the L-enantiomers have frequently demonstrated more potent antiviral activity. nih.govnih.gov For instance, the L-enantiomer of dioxolane cytidine, known as Troxacitabine, has shown activity against various cancers and hepatitis B virus (HBV). nih.gov However, this is not a universal rule for all dioxolane nucleosides. While L-nucleosides often exhibit potent antiviral effects, the D-enantiomer of dioxolane thymine (B56734), specifically the (-)-β-D-(2R,4R) form (DOT), has been identified as a potent agent against wild-type and drug-resistant strains of HIV-1. nih.govresearchgate.net This highlights that the preference for a specific enantiomeric configuration can be dependent on the nucleobase present. nih.gov
Interestingly, the substitution of the nucleobase can invert the preferred enantiomeric configuration. For example, while the D-enantiomer of dioxolane thymine is more active, the L-enantiomer of dioxolane cytosine shows superior anti-HIV activity. nih.gov
| Compound | Enantiomeric Configuration | Primary Biological Activity |
|---|---|---|
| Dioxolane Thymine (DOT) | D-enantiomer ((-)-β-D-(2R,4R)) | Potent anti-HIV-1 activity |
| Dioxolane Cytosine (Troxacitabine) | L-enantiomer | Anticancer and anti-HBV activity |
cis- versus trans-Isomer Activity Profiles
Dioxolane nucleosides can also exist as cis (β) and trans (α) diastereomers, which differ in the orientation of the nucleobase relative to the hydroxymethyl group on the dioxolane ring. google.combeilstein-journals.org In the cis-isomer, these two groups are on the same side of the dioxolane ring, while in the trans-isomer, they are on opposite sides. beilstein-journals.org Generally, the cis-isomer is the biologically active form for many nucleoside analogs, including those with dioxolane and related oxathiolane rings. google.combeilstein-journals.org The synthesis of these nucleosides often results in a mixture of cis and trans isomers, necessitating separation to isolate the active compound. google.combeilstein-journals.org
Influence of Nucleobase Modifications on Activity
Modifications to the pyrimidine (B1678525) base of dioxolane thymine nucleoside also play a significant role in modulating its biological activity.
Role of 5-Methyl Group in Thymine Analogs
The 5-methyl group is the distinguishing feature of thymine compared to uracil (B121893). In the context of DNA, this methyl group influences the local and global structure of the DNA double helix. nih.gov For dioxolane thymine nucleosides, the presence of the 5-methyl group can be crucial for activity. For instance, in studies of some nucleoside derivatives, the presence of a methyl group on the pyrimidine ring was found to be necessary for higher binding capacity to certain enzymes. mdpi.com The initial phosphorylation of Dioxolane T by thymidine (B127349) kinase-1, a critical step for its activation, underscores the importance of the thymine base for its mechanism of action. vulcanchem.com
Effects of Other Pyrimidine Base Substitutions
Replacing the thymine base with other pyrimidines can dramatically alter the biological activity profile. As mentioned, substituting thymine with cytosine in dioxolane nucleosides leads to an increase in anti-HIV activity and an inversion of the preferred enantiomer from D to L. nih.gov
Furthermore, substitutions on the pyrimidine ring itself can have a profound impact. For example, the introduction of a 5-fluoro group to dioxolane cytosine results in a compound with potent antiviral activity. acs.org In a broader context of nucleoside analogs, 5-substituted pyrimidines have been a major focus of drug development, leading to compounds with a wide spectrum of antiviral activities. researchgate.net The synthesis of 5-azacytosine (B16484) and 6-azathymine (B184732) dioxolane analogs has also been explored, with the L-enantiomer of the 5-azacytosine derivative showing superior activity against HBV, while the corresponding D-analog was inactive. nih.govencyclopedia.pub This again highlights the intricate interplay between the nucleobase structure and the stereochemistry of the dioxolane ring in determining biological outcomes.
| Base Modification | Resulting Compound Class | Observed Impact on Activity |
|---|---|---|
| Substitution of thymine with cytosine | Dioxolane cytosine nucleosides | Increased anti-HIV activity, preference for L-enantiomer. nih.gov |
| Addition of a 5-fluoro group to cytosine | 5-Fluoro-dioxolane cytosine nucleosides | Potent antiviral activity. acs.org |
| Substitution with 5-azacytosine | Dioxolane 5-azacytosine nucleosides | L-enantiomer showed superior anti-HBV activity. nih.govencyclopedia.pub |
| Substitution with 6-azathymine | Dioxolane 6-azathymine nucleosides | No significant antiviral activity observed in L-enantiomers. nih.gov |
Modifications of the Hydroxymethyl Moiety (e.g., 5'-O-esters)
The hydroxymethyl group at the 5' position of the dioxolane ring presents a key target for chemical modification to enhance the therapeutic properties of this compound, also known as DOT. nih.gov One common strategy is the formation of 5'-O-esters, which can modulate the compound's lipophilicity, permeability, and stability, effectively creating prodrugs that can be enzymatically hydrolyzed in vivo to release the active parent drug. nih.govresearchgate.net
Impact of Aliphatic Acid Esterification
The esterification of the 5'-hydroxyl group of (−)-β-d-(2R,4R)-dioxolane-thymine (DOT) with various aliphatic acids has been shown to significantly influence its anti-HIV activity. nih.gov A series of 5'-O-aliphatic acid esters were synthesized and evaluated for their efficacy against HIV-1 in human peripheral blood mononuclear (PBM) cells. nih.gov
Notably, prodrugs featuring valeric, octanoic, and lauric acid esters demonstrated improved antiviral activity compared to the parent compound, DOT. nih.gov These compounds exhibited half-maximal effective concentrations (EC₅₀) of less than 0.6 μM, while DOT's EC₅₀ was 0.68 μM. nih.gov Conversely, the introduction of a bulky t-butyl acid group resulted in increased cytotoxicity in Vero cells. nih.gov Interestingly, no distinct correlation was found between the anti-HIV activity of these aliphatic ester prodrugs and their chemical or enzymatic stability. nih.gov
Table 1: Anti-HIV-1 Activity of 5'-O-Aliphatic Acid Esters of this compound
| Compound | R Group | EC₅₀ (μM) in PBM cells |
|---|---|---|
| DOT | H | 0.68 |
| Valeric acid ester | CH₃(CH₂)₃CO | < 0.6 |
| Octanoic acid ester | CH₃(CH₂)₆CO | < 0.6 |
| Lauric acid ester | CH₃(CH₂)₁₀CO | < 0.6 |
| t-Butyl acid ester | (CH₃)₃CCO | - |
Data sourced from Liang et al. (2009). nih.gov
Role of Amino Acid Esterification
The attachment of amino acids to the 5'-hydroxyl group of DOT represents another significant prodrug strategy, aiming to leverage cellular transport systems and improve bioavailability. mdpi.com A range of 5'-O-amino acid esters of DOT were synthesized and their anti-HIV potency was assessed. nih.govmdpi.com
Several of these amino acid ester prodrugs displayed anti-HIV activity comparable to the parent drug, DOT, without an increase in cytotoxicity in PBM, CEM, and Vero cells. nih.gov This approach offers the advantage of potentially enhancing cellular uptake through amino acid transporters. mdpi.com Like the aliphatic esters, a clear link between the anti-HIV activity and the stability of these amino acid prodrugs was not established. nih.gov
Table 2: Anti-HIV Activity of Selected 5'-O-Amino Acid Esters of this compound
| Compound | Amino Acid Moiety | Anti-HIV Potency vs. DOT | Cytotoxicity |
|---|---|---|---|
| 13 | L-Alanine | Similar | None observed |
| 14 | L-Valine | Similar | None observed |
| 15 | L-Leucine | Similar | None observed |
| 16 | L-Isoleucine | Similar | None observed |
| 17 | L-Phenylalanine | Similar | None observed |
Data sourced from Liang et al. (2009). nih.gov
Relationship between Conformational Preference and Biological Activity
The three-dimensional shape, or conformation, of nucleoside analogs is a critical determinant of their biological activity. rsc.org For dioxolane nucleosides, the puckering of the five-membered dioxolane ring significantly influences how the molecule interacts with viral enzymes like reverse transcriptase. google.comnih.gov
The stereochemistry at the C4' position of the dioxolane ring is crucial for antiviral efficacy. google.com X-ray crystallographic analysis has revealed that the dioxolane ring can adopt different conformations. For instance, some analogs adopt a ₃T₄ conformation, which is commonly seen in ribonucleosides. google.com This is distinct from the distorted ₃E conformations observed in other potent anti-HIV nucleosides like AZT. google.com The specific conformation of the dioxolane ring, along with the orientation of the hydroxymethyl group and the nucleobase, dictates the molecule's ability to be recognized and phosphorylated by cellular kinases and subsequently incorporated into the viral DNA chain, leading to chain termination. google.comnih.gov The presence of the dioxolane ring itself is a key factor in the interesting antiviral activity profile of DOT, particularly against drug-resistant HIV-1 mutants. researchgate.net Furthermore, the L-configuration of some dioxolane nucleosides has been found to exhibit potent antiviral activity while often showing lower host toxicity. beilstein-journals.orgnih.gov
Computational and Theoretical Studies
Molecular Modeling of Enzyme-Inhibitor Complexes
Molecular modeling simulates the interaction between a ligand, such as the triphosphate form of dioxolane thymine (B56734) nucleoside, and its enzyme target, like HIV-1 reverse transcriptase (RT). These models are crucial for visualizing binding modes and understanding the energetics of the interaction. The metabolically activated 5'-triphosphate form of the nucleoside is typically used for these simulations, as this is the species that competes with natural dNTPs and inhibits the enzyme. asm.org
Computational models have shown that the activity of dioxolane nucleoside triphosphates can be attributed to specific interactions within the enzyme's active site. nih.gov A key feature is the potential for the 3'-oxygen atom of the dioxolane ring to form a specific hydrogen bond with nearby amino acid residues of the reverse transcriptase. nih.gov This interaction is thought to contribute to its activity against resistant HIV-1 strains. nih.gov
Modeling studies of related nucleoside analogs within the active site of viral polymerases, such as HIV-1 RT, highlight the importance of several types of interactions that stabilize the enzyme-inhibitor complex. These include:
Hydrogen Bonding: The thymine base forms two canonical hydrogen bonds with the adenine (B156593) base on the DNA template strand. nih.govlibretexts.orglibretexts.org The triphosphate moiety also forms a network of hydrogen bonds with conserved residues in the active site. nih.gov
Stacking Interactions: The thymine base engages in π-π stacking interactions with aromatic residues in the active site, such as tyrosine (Tyr115), which can significantly influence binding affinity. nih.govresearchgate.net
Van der Waals and Hydrophobic Interactions: The sugar moiety, in this case, the dioxolane ring, fits into a pocket where it makes van der Waals and hydrophobic contacts with surrounding amino acid residues. nih.govresearchgate.net Steric hindrance between the sugar moiety and mutated residues, such as valine in the M184V mutant, can explain the loss of activity against certain drug-resistant viral strains. researchgate.netuga.edu
Table 1: Key Molecular Interactions of Dioxolane Thymine Nucleoside Triphosphate in HIV-1 RT Active Site
| Interaction Type | Interacting Moiety of Dioxolane Thymine | Enzyme/Template Component | Significance |
|---|---|---|---|
| Hydrogen Bonding | Thymine Base | Adenine on Template DNA | Canonical base pairing for positioning. nih.govlibretexts.org |
| Hydrogen Bonding | 3'-Oxygen of Dioxolane Ring | Active Site Residues | Contributes to activity against resistant strains. nih.gov |
| Hydrogen Bonding | Triphosphate Group | Conserved Active Site Residues | Anchors the inhibitor in the active site. nih.gov |
| π-π Stacking | Thymine Base | Aromatic Residues (e.g., Tyr115) | Stabilizes the complex. researchgate.net |
| Steric/Hydrophobic Interactions | Dioxolane Ring | Residues in the YMDD motif (e.g., Met184) | Determines susceptibility to resistance mutations like M184V. researchgate.netuga.edu |
A central goal of molecular modeling is to correlate calculated binding energies with experimentally observed antiviral activity. While a precise quantitative correlation is challenging, a qualitative relationship has been established in several studies. uga.edu A more favorable calculated binding energy (or relative binding energy, E_rel) generally corresponds to more potent antiviral activity (lower EC₅₀ value). researchgate.netuga.edu
For instance, modeling studies on related carbocyclic nucleosides demonstrated that analogs with more favorable relative binding energies exhibited greater anti-HIV potency. uga.edu Conversely, a less favorable binding energy for an inhibitor in a mutant enzyme complex, compared to the wild-type, often correlates with a significant decrease in antiviral activity, indicating drug resistance. uga.edu These calculations help to rationalize the structure-activity relationships (SAR) observed for a series of compounds and their cross-resistance profiles. researchgate.netuga.edu
Table 2: Illustrative Correlation of Binding Energy and Antiviral Activity
| Compound | Target Enzyme | Calculated Relative Binding Energy (kcal/mol) | Observed Antiviral Activity (EC₅₀) | Correlation |
|---|---|---|---|---|
| Dioxolane Thymine Analog A | Wild-Type HIV-1 RT | -39.5 | Potent | Favorable energy correlates with high potency. uga.edu |
| Dioxolane Thymine Analog A | M184V Mutant HIV-1 RT | Less Favorable | Weak (Cross-Resistant) | Loss of binding energy correlates with resistance. uga.edu |
| Dioxolane Thymine Analog B | Wild-Type HIV-1 RT | +20.5 (Less Favorable than A) | Less Potent than A | Less favorable energy correlates with lower potency. uga.edu |
Note: The binding energy values are illustrative, based on findings for related nucleoside analogs.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational technique that aims to find a statistically significant correlation between the physicochemical properties of a series of compounds and their biological activity. ugent.benih.gov For nucleoside analogs like dioxolane thymine, QSAR models can identify key molecular descriptors that govern antiviral potency.
A typical QSAR study involves calculating various descriptors for a set of related molecules and then using statistical methods to build a mathematical model. nih.gov Descriptors can include:
Hydrophobicity: logP (partition coefficient between octanol (B41247) and water)
Electronic Properties: Charges on specific atoms
Steric/Topological Properties: Total Polar Surface Area (TPSA), molecular weight, and various surface area parameters (vsurf_G). ugent.benih.gov
Studies on related nucleoside derivatives have indicated that compounds with high antiviral activity should possess small values for logP and certain surface area descriptors, alongside a large value for aqueous solubility (logS). nih.gov These models provide a basis for predicting the activity of new, unsynthesized analogs. ugent.benih.gov
3D QSAR Pharmacophore Modeling for Mechanistic Insights
Three-dimensional QSAR (3D-QSAR) extends the QSAR concept by considering the three-dimensional properties of molecules. frontiersin.org Pharmacophore modeling, a type of 3D-QSAR, identifies the essential spatial arrangement of chemical features (a pharmacophore) that a molecule must possess to bind to its target and elicit a biological response. scienceopen.compharmacophorejournal.com
A pharmacophore model is generated by aligning a set of active molecules and identifying common chemical features. scienceopen.com These features typically include:
Hydrogen Bond Acceptors (A)
Hydrogen Bond Donors (D)
Aromatic Rings (R)
Hydrophobic groups (H)
Positive/Negative Ionizable centers
Once a statistically robust pharmacophore hypothesis is developed and validated (using metrics like R² and Q²), it can be used to understand the SAR at a 3D level. frontiersin.orgscienceopen.com The model generates contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For example, a contour map might show that a bulky, hydrophobic group is favored in one region, while a hydrogen bond acceptor is required in another. These models provide crucial mechanistic insights and serve as powerful tools for designing new, more potent inhibitors and for virtual screening of compound libraries. scienceopen.comresearchgate.net
Prodrug Design and Biotransformation Mechanistic Focus
Strategies for Enhancing Intracellular Activation
A primary challenge with many nucleoside analogues, including (-)-β-d-(2R,4R)-dioxolane-thymine (DOT), is their dependence on intracellular phosphorylation to form the active triphosphate metabolite. researchgate.netacs.org The initial phosphorylation to the monophosphate is often the rate-limiting step in this activation pathway. researchgate.netresearchgate.net Prodrug strategies that deliver the monophosphate form directly into the cell can bypass this inefficient step, leading to enhanced antiviral activity. researchgate.netacs.org
Several prodrug approaches have been developed to improve the intracellular delivery and activation of dioxolane thymine (B56734) nucleoside:
5'-O-Esters and Amino Acid Esters: A common strategy involves the synthesis of 5'-O-esters, including aliphatic and amino acid esters. nih.gov This modification increases the lipophilicity of the nucleoside, potentially improving its membrane permeability. nih.gov Once inside the cell, these ester linkages are designed to be cleaved by ubiquitous intracellular esterases, releasing the parent nucleoside for subsequent phosphorylation. nih.gov The use of amino acid esters can also leverage cellular transport systems, further aiding uptake. mdpi.comnih.gov For instance, a series of 5'-O-aliphatic and amino acid ester prodrugs of DOT demonstrated improved anti-HIV potency compared to the parent drug without an increase in cytotoxicity. nih.gov
Phosphoramidates: The phosphoramidate (B1195095) prodrug approach, also known as the ProTide technology, is a highly effective method for delivering the monophosphate of a nucleoside analogue into target cells. researchgate.netcardiff.ac.uk These prodrugs consist of the nucleoside monophosphate masked with an aryl group and an amino acid ester. cardiff.ac.uk This design allows the prodrug to diffuse passively across the cell membrane. cardiff.ac.uk Intracellularly, the prodrug undergoes a specific enzymatic cascade, starting with cleavage by a carboxyesterase, which initiates a series of reactions culminating in the release of the nucleoside monophosphate. acs.orgcardiff.ac.uk This strategy has been successfully applied to DOT, with several phosphoramidate derivatives showing a significant enhancement in anti-HIV activity. researchgate.netnih.gov For example, a 4-bromophenyl benzyloxy L-alanyl phosphate (B84403) derivative of DOT was found to be 75-fold more potent than the parent nucleoside. researchgate.net
Phosphate Prodrugs: In addition to phosphoramidates, other phosphate prodrugs have been explored. nih.gov These include long-chain lipid phosphates, which have shown potent anti-HIV activity, although sometimes accompanied by increased cytotoxicity. nih.gov Another variation is the 1,3-diol cyclic phosphates, which have demonstrated good anti-HIV activity and favorable stability profiles. nih.gov
The effectiveness of these strategies often correlates with their ability to be efficiently converted to the active triphosphate form within the cell. The improved antiviral activity of these prodrugs is often attributed to the increased intracellular formation of the corresponding triphosphate. researchgate.net
Chemical and Enzymatic Hydrolysis of Prodrugs
An ideal prodrug must exhibit a balance of stability and lability. It should be stable enough in the extracellular environment (e.g., in the gastrointestinal tract and bloodstream) to reach the target cells intact, but then be readily hydrolyzed by intracellular enzymes to release the active drug. nih.gov
Stability in Physiological Mimicking Buffers
The chemical stability of dioxolane thymine nucleoside prodrugs is typically evaluated in buffers that mimic physiological pH conditions, such as pH 2.0 (simulating gastric fluid) and pH 7.4 (simulating blood plasma). nih.govnih.gov
Studies on 5'-O-aliphatic and amino acid ester prodrugs of DOT have shown good chemical stability. nih.gov The half-lives of these compounds ranged from 3 to 54 hours in phosphate buffers at pH 2.0 and 7.4. nih.gov Generally, prodrugs with aliphatic esters were found to be more stable than those with amino acid esters. nih.gov For the aliphatic esters, the rate of chemical hydrolysis decreased as the length of the aliphatic chain increased. nih.gov Among the amino acid prodrugs, stereochemistry played a role, with L-amino acid derivatives showing greater stability than their D-amino acid counterparts. nih.gov
Phosphoramidate prodrugs of DOT have also demonstrated good chemical stability at pH 2.0 and 7.4. nih.gov This stability is crucial for ensuring that the prodrug remains intact until it can be absorbed and reach the target cells. researchgate.net
| Prodrug Type | pH | Half-life (t½) | Reference |
|---|---|---|---|
| 5'-O-Aliphatic Acid Esters | 2.0 & 7.4 | Variable, decreased with increased chain length | nih.gov |
| 5'-O-Amino Acid Esters | 2.0 & 7.4 | 3 to 54 hours | nih.gov |
| L-Gln Amino Acid Ester | 2.0 | 190 minutes | nih.gov |
| L-Gln Amino Acid Ester | 7.4 | 240 minutes | nih.gov |
| L-Val Amino Acid Ester | 2.0 | 960 minutes | nih.gov |
| L-Val Amino Acid Ester | 7.4 | 2200 minutes | nih.gov |
| Phosphoramidates | 2.0 & 7.4 | Good stability | nih.gov |
Enzymatic Lability to Esterases and Amidases
The enzymatic conversion of prodrugs is a critical step in their mechanism of action. Esterases and amidases are key enzymes involved in the hydrolysis of many prodrugs. nih.govgoogle.com
5'-O-ester prodrugs of DOT have been shown to be relatively labile to porcine esterase, with half-lives ranging from 12.3 to 48.0 minutes. nih.gov This rapid hydrolysis indicates that these prodrugs are effective substrates for esterases, facilitating the release of the parent drug within the cell. nih.govmdpi.com
Phosphoramidate prodrugs of DOT are also designed to be substrates for enzymes like esterases or lipases. nih.gov Studies have shown that these prodrugs are hydrolyzed in vitro by these enzymes, with some being better substrates for lipases than for esterases. nih.gov The enzymatic cleavage is the initial step in the intracellular activation cascade that ultimately yields the desired nucleoside monophosphate. acs.org
| Prodrug Type | Enzyme | Half-life (t½) | Reference |
|---|---|---|---|
| 5'-O-Aliphatic & Amino Acid Esters | Porcine Esterase | 12.3 to 48.0 minutes | nih.gov |
| Phosphoramidates | Esterase or Lipase (B570770) | Hydrolyzed in vitro | nih.gov |
Chemical Stability and Reactivity of the Dioxolane Ring
Acid-Catalyzed Hydrolysis Mechanisms
The acid-catalyzed hydrolysis of the dioxolane ring in nucleosides is a well-studied process that proceeds through a specific, multi-step mechanism. The reaction is subject to general acid catalysis, meaning that any Brønsted acid present in the solution can facilitate the reaction, not just the hydronium ion. colab.wsmasterorganicchemistry.com
The widely accepted mechanism involves the following key steps:
Protonation: The reaction is initiated by the rapid and reversible protonation of one of the oxygen atoms within the dioxolane ring by an acid (H-A). This step activates the acetal (B89532) for cleavage.
Nucleophilic Attack by Water: The highly electrophilic oxocarbonium ion is then rapidly attacked by a water molecule.
Deprotonation: A final, rapid proton transfer to a base (A⁻) regenerates the acid catalyst and yields the final ring-opened diol product.
This mechanism, particularly the formation of the oxocarbonium ion as a key intermediate, is supported by extensive research on the hydrolysis of various acetals and ketals. masterorganicchemistry.comresearchgate.net The relative ease of forming this intermediate explains differences in reactivity between various cyclic acetals. For instance, 1,3-dioxolanes generally hydrolyze faster than their six-membered 1,3-dioxane (B1201747) counterparts because the five-membered ring can more readily achieve the near-coplanar geometry required to stabilize the developing positive charge in the transition state leading to the oxocarbonium ion. cdnsciencepub.com
Influence of Substituents on Hydrolytic Stability
The hydrolytic stability of the dioxolane ring is significantly influenced by the nature and position of substituents on the ring itself and on the attached nucleobase. These substituent effects are primarily electronic and steric in nature, altering the stability of the key oxocarbonium ion intermediate.
Electronic Effects:
Substituents at C2: Electron-donating groups attached to the C2 position of the dioxolane ring (the carbon atom of the acetal function) can stabilize the positive charge of the oxocarbonium ion intermediate through resonance or inductive effects. This stabilization lowers the activation energy for its formation and thus accelerates the rate of hydrolysis. cdnsciencepub.com Conversely, electron-withdrawing groups at this position destabilize the cation, increasing the activation energy and retarding the rate of hydrolysis. cdnsciencepub.com
Substituents at C4/C5: Substituents on other parts of the ring, such as the hydroxymethyl group at C4 in dioxolane thymine (B56734) nucleoside, can also exert an influence. A notable example is the effect of a phosphonate (B1237965) group. Studies on related dioxolane nucleoside analogues have shown that a phosphonate moiety on the C4-hydroxymethyl group can accelerate the hydrolysis of the dioxolane ring by two orders of magnitude at a pH greater than 2. rsc.orgresearchgate.net This rate enhancement is attributed to intramolecular general acid catalysis provided by the phosphonic acid group. However, at a pH below 1, where the phosphonate group is fully protonated and can no longer act as an internal acid catalyst, the hydrolytic stabilities of the nucleoside and its phosphonate derivative are comparable. rsc.orgresearchgate.net
Steric Effects: Bulky substituents can introduce ring strain or hinder the approach of the solvent and catalyst, thereby affecting stability. thieme-connect.de For instance, in related systems, less sterically hindered dioxolanes have been observed to hydrolyze preferentially over more hindered ones. thieme-connect.de
The following table summarizes research findings on the influence of specific substituents on the hydrolysis rate of dioxolane nucleoside analogs.
| Compound/Substituent | Position | Condition | Observed Effect on Hydrolysis Rate | Reference |
| Phenyl group | C2 | Acidic | Accelerates cleavage | cdnsciencepub.com |
| Methyl group | C2 | Acidic | Accelerates cleavage | cdnsciencepub.com |
| Phosphonate group | C4-hydroxymethyl | pH > 2 | Accelerates hydrolysis by ~100-fold | rsc.orgresearchgate.net |
| Phosphonate group | C4-hydroxymethyl | pH < 1 | Comparable stability to unsubstituted analog | rsc.orgresearchgate.net |
Regiomeric Isomer Stability Profiles
The stability of dioxolane thymine nucleoside is also dependent on its stereochemistry, giving rise to different stability profiles for its various isomers. This includes both the relative orientation of substituents on the dioxolane ring (cis/trans isomers) and the point of attachment of the sugar moiety to the thymine base (regioisomers).
Cis/Trans Isomerism: The substituents at the C2 and C4 positions of the dioxolane ring can be oriented on the same side (cis) or on opposite sides (trans) of the ring plane. This stereochemical difference can impact the ring's conformation and strain, thereby influencing its stability. Research on related cyclic acetal systems indicates that trans-fused dioxolanes tend to hydrolyze faster than their cis-fused counterparts. thieme-connect.de This is often attributed to greater ring strain in the trans isomer, which is relieved upon hydrolysis. In general, cis isomers are considered to be the more stable, lower-energy configuration due to reduced steric repulsion between substituent groups. aklectures.com The separation of these diastereomers can be challenging, often requiring enzymatic resolution or complex chromatographic techniques. acs.org
N-Glycosidic Regioisomerism: In the synthesis of purine (B94841) nucleosides, glycosylation can occur at different nitrogen atoms of the nucleobase, leading to regioisomers such as the N7 and N9 isomers in guanine (B1146940). nih.govresearchgate.net The N9-isomer is generally the thermodynamically more stable and biologically relevant product, while the N7-isomer is often a kinetically favored byproduct. nih.govresearchgate.net Studies on N7-substituted guanosine (B1672433) have shown that this "incorrect" regioisomer can significantly destabilize RNA duplexes when paired with complementary bases like cytosine. nih.govresearchgate.net While thymine, as a pyrimidine (B1678525), typically glycosylates at the N1 position, the principles of thermodynamic versus kinetic control are fundamental in nucleoside synthesis. The formation of the thermodynamically favored regioisomer is crucial for ensuring the correct geometry for biological interactions. The N9-substituted guanine analogs are known to be important as building blocks for antisense therapeutics like peptide nucleic acids (PNAs), and the presence of the N7-isomer is an undesirable impurity. u-szeged.hu
The table below outlines the general stability profiles of different isomers based on findings from dioxolane nucleosides and related compounds.
| Isomer Type | Specific Isomers Compared | More Stable Isomer | Reason for Lower Stability of Counterpart | Reference |
| Dioxolane Ring Stereoisomers | cis vs. trans | cis | Increased steric strain and repulsion in the trans configuration. | thieme-connect.deaklectures.com |
| N-Glycosidic Regioisomers (Purine Analogy) | N9 vs. N7 (e.g., in Guanine) | N9 | The N9 isomer is the thermodynamically favored product. The N7 isomer is a kinetic product and can cause structural perturbations. | nih.govresearchgate.net |
Advanced Research Applications
Use as Biochemical Probes in Enzymatic Assays
Dioxolane thymine (B56734) nucleoside and its phosphorylated metabolites serve as valuable biochemical probes for studying the kinetics and mechanisms of various enzymes involved in nucleoside metabolism and DNA synthesis. A critical step for the biological activity of nucleoside analogs is their phosphorylation to the triphosphate form. researchgate.netvulcanchem.comnih.gov
The initial phosphorylation of dioxolane thymine nucleoside is catalyzed by thymidine (B127349) kinase. researchgate.netvulcanchem.com Enzymatic assays using purified thymidine kinase have been instrumental in characterizing the phosphorylation kinetics of this analog. researchgate.net These studies provide insights into the efficiency of the first phosphorylation step, which is often a rate-limiting factor for the activation of nucleoside prodrugs. nih.govresearchgate.net
Furthermore, the triphosphate form, dioxolane thymine triphosphate (DOT-TP), is used in enzymatic assays to investigate its interaction with viral polymerases, such as HIV-1 reverse transcriptase (RT). asm.orgnih.gov These assays measure the inhibitory potency of DOT-TP against both wild-type and drug-resistant forms of the enzyme. By comparing the inhibition constants (Ki) and the incorporation efficiency of DOT-TP relative to the natural substrate (deoxythymidine triphosphate), researchers can quantify its effectiveness as a chain terminator of DNA synthesis. nih.govasm.orgnih.gov
Biochemical studies have demonstrated that DOT-TP is a potent inhibitor of wild-type HIV-1 RT. asm.orgnih.gov Importantly, it retains significant activity against various drug-resistant mutant RTs, including those with thymidine analog mutations (TAMs), the M184V mutation, and the K65R mutation. asm.orgacs.org The resilience of this compound to these common resistance mutations is a key area of investigation. asm.org
Application in Pre-clinical Drug Discovery Research
This compound has been a focal point of preclinical drug discovery research, primarily for its potential as an anti-HIV agent. nih.govasm.org Its potent in vitro activity against a wide range of HIV-1 strains, including those resistant to currently approved nucleoside reverse transcriptase inhibitors (NRTIs), has driven its development. researchgate.netacs.orgasm.org
Preclinical studies have evaluated the antiviral efficacy of this compound in various cell culture systems, including human peripheral blood mononuclear cells. nih.gov These studies have established its 50% effective concentration (EC50) against different viral isolates. For instance, the D-enantiomer of this compound (D-DOT) has shown potent anti-HIV activity with an EC50 value of 0.3 µM in primary human peripheral blood mononuclear cells. nih.gov
A significant aspect of preclinical research involves understanding the mechanisms of resistance. This compound has demonstrated a favorable resistance profile compared to other NRTIs. asm.org It is less susceptible to the excision mechanism of resistance mediated by TAMs, a common pathway for resistance to zidovudine (B1683550) (AZT). asm.orgnih.gov This is attributed to the unique structure of the dioxolane ring. acs.org
To enhance its therapeutic potential, researchers have synthesized and evaluated various prodrugs of this compound. nih.govresearchgate.net Phosphoramidate (B1195095) prodrugs, for example, have been designed to bypass the initial, often inefficient, monophosphorylation step and deliver the monophosphate form directly into the cell. nih.govresearchgate.netnih.gov This strategy has led to compounds with significantly increased anti-HIV potency in vitro. nih.govresearchgate.netnih.gov
Pharmacokinetic studies in animal models, such as rhesus monkeys, have been conducted to assess the absorption, distribution, metabolism, and excretion of this compound. nih.govasm.org These studies are crucial for determining its oral bioavailability and predicting its behavior in humans. Results have indicated that D-DOT is rapidly and almost completely absorbed after oral administration in rhesus monkeys, with an excellent pharmacokinetic profile. researchgate.netnih.gov
Utilization in Investigating Nucleic Acid Replication Mechanisms
This compound and its triphosphate form are instrumental in investigating the intricate mechanisms of nucleic acid replication, particularly the process of reverse transcription in retroviruses like HIV. nih.govmdpi.com As a chain-terminating nucleoside analog, its incorporation into a growing DNA strand by reverse transcriptase halts further elongation because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. nih.govcuni.cz
The unique stereochemistry of the dioxolane ring influences its interaction with the active site of reverse transcriptase. nih.gov Molecular modeling studies have been employed to understand the binding modes of DOT-TP within the catalytic site of both wild-type and mutant HIV-1 RT. nih.govacs.org These computational analyses suggest that the dioxolane ring may lead to reduced steric hindrance and allow for specific interactions within the enzyme's active site, contributing to its activity against resistant strains. nih.gov
By using this compound in conjunction with a panel of drug-resistant HIV-1 RT enzymes, scientists can probe the molecular basis of drug resistance. asm.orgnih.gov For example, studies have shown that RT enzymes with the Q151M mutation exhibit high levels of resistance to DOT-TP through a discrimination mechanism, where the enzyme preferentially incorporates the natural nucleotide over the analog. asm.orgnih.gov In contrast, the M184V mutation, which confers high-level resistance to lamivudine (B182088), does not significantly affect the activity of DOT-TP. asm.org
These investigations provide fundamental insights into the structure-function relationships of viral polymerases and the mechanisms by which they can evade the action of antiviral drugs. This knowledge is critical for the rational design of new and more effective nucleoside analogs with improved resistance profiles.
Future Research Directions
Exploration of Novel Dioxolane Nucleoside Scaffolds
A primary avenue for future research lies in the design and synthesis of novel dioxolane nucleoside scaffolds. This involves moving beyond simple modifications of the thymine (B56734) base or the dioxolane ring and exploring more significant structural alterations. The goal is to identify new chemical entities with improved activity, selectivity, and resistance profiles.
Researchers are investigating the replacement of the thymine base with other pyrimidine (B1678525) and purine (B94841) analogs, as well as with unconventional heterocyclic systems. nih.govinformahealthcare.com The rationale is to discover compounds that can be recognized by viral or cellular enzymes for activation while potentially avoiding the resistance mechanisms that affect existing drugs. asm.org For instance, the synthesis of dioxolane nucleosides with modified purine bases has been a subject of interest. researchgate.net
Furthermore, modifications to the dioxolane ring itself are being explored. This includes the introduction of various substituents at different positions of the ring to study their impact on biological activity and metabolic stability. researchgate.net The synthesis of 4'-C-methyl-1',3'-dioxolane pyrimidine nucleosides represents one such effort to create novel analogs. researchgate.net The creation of nucleosides with alternative five-membered heterocyclic rings, such as oxathiolane, has also provided valuable insights into structure-activity relationships. nih.govresearchgate.net
Deeper Mechanistic Understanding of Enzyme-Substrate/Inhibitor Interactions
A more profound understanding of how dioxolane thymine nucleoside and its analogs interact with their target enzymes is crucial for rational drug design. Future studies will likely focus on elucidating the intricate details of these interactions at a molecular level.
Key enzymes in the activation pathway of these nucleosides, such as thymidine (B127349) kinase and other nucleoside kinases, are primary targets for such investigations. nih.govustc.edu.cn Understanding how the stereochemistry of the dioxolane ring influences binding and phosphorylation is a critical aspect. For example, the D-enantiomer of dioxolane thymine has been found to be more potent than its L-counterpart, a phenomenon attributed to its rapid phosphorylation in cells. nih.govmdpi.com
Advanced techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of enzyme-inhibitor complexes. These structural insights, combined with kinetic studies, can reveal the specific amino acid residues involved in binding and catalysis. mdpi.comacs.org This knowledge is invaluable for designing new analogs that can form more stable and specific interactions with the active site of the target enzyme, potentially leading to increased potency and a higher barrier to resistance. asm.orgnih.gov For instance, the activity of dioxolane nucleoside triphosphates against resistant HIV-1 strains has been partly attributed to reduced steric hindrance and specific hydrogen bonding interactions within the enzyme's active site. nih.gov
Development of Advanced Stereoselective Synthetic Methodologies
The biological activity of dioxolane nucleosides is highly dependent on their stereochemistry. Therefore, the development of efficient and highly stereoselective synthetic methods is a critical area of ongoing research. Controlling the relative and absolute stereochemistry of the two stereocenters in the five-membered dioxolane ring has been a significant challenge. researchgate.net
Future efforts will likely focus on the development of novel catalytic asymmetric methods to produce enantiomerically pure dioxolane nucleosides. acs.org This includes the use of chiral catalysts and auxiliaries to direct the stereochemical outcome of key bond-forming reactions. beilstein-journals.org Dynamic kinetic resolution is another powerful strategy that has been explored for the synthesis of related nucleoside analogs and could be further applied to dioxolane thymine derivatives. researchgate.net
Integration of Computational Design with Synthetic Chemistry for Targeted Analogs
The synergy between computational chemistry and synthetic organic chemistry offers a powerful approach for the rational design of targeted dioxolane nucleoside analogs. uab.cat In the future, we can expect to see a greater integration of these disciplines to accelerate the discovery and optimization of new drug candidates.
Molecular modeling and in silico screening can be used to predict the binding affinity and potential activity of virtual libraries of novel dioxolane nucleoside derivatives. uab.catmdpi.com By simulating the interactions between these virtual compounds and their biological targets, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. mdpi.com Computational methods can also be employed to understand the structural basis of drug resistance and to design analogs that can overcome these resistance mechanisms. asm.org
This integrated approach allows for a more focused and hypothesis-driven drug discovery process. For example, computational studies can guide the design of analogs with specific modifications aimed at enhancing interactions with key residues in the active site of a target enzyme or disrupting interactions that lead to off-target effects. acs.org The subsequent synthesis and biological evaluation of these computationally designed compounds provide crucial feedback to refine and improve the predictive power of the computational models, creating a powerful iterative cycle of design, synthesis, and testing.
Q & A
Q. What structural features distinguish dioxolane thymine nucleoside from canonical thymidine, and how do these modifications influence base-pairing interactions?
this compound replaces the deoxyribose sugar in thymidine with a 1,3-dioxolane ring, altering sugar pucker and backbone flexibility. This modification impacts base-pairing with adenine due to steric and electronic changes. Computational studies using MPWB1K and B3LYP functionals suggest that charge localization on thymine (HOMO) in cationic nucleoside pairs may destabilize canonical Watson-Crick pairing . Experimental validation via X-ray crystallography or NMR is recommended to assess base-pairing fidelity in duplex DNA.
Q. What are the standard synthetic routes for 1,3-dioxolane thymine nucleoside, and how can purity be validated?
Synthesis involves coupling silylated thymine with 2-methyl-1,3-dioxolane derivatives using TMSOTf as a catalyst . Post-synthesis, purity (>98%) should be confirmed via HPLC with UV detection (λ = 260 nm) and mass spectrometry. For novel analogues, elemental analysis and 2D-NMR (¹H-¹³C HSQC) are critical to verify regioselectivity and sugar-base linkage .
Q. How can researchers detect and quantify low-abundance thymine modifications (e.g., oxidation products) in dioxolane-based nucleosides?
The Oxime Formation Coordination-Directed Rolling Circle Amplification (OFCRCA) method enables nanogram-scale quantification of thymine oxides (e.g., 5hmU, 5fU) via fluorescence-based detection. This approach uses oxime chemistry to stabilize labile modifications and RCA for signal amplification, achieving 0.01% modification frequency sensitivity .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in charge distribution data for this compound in cationic states?
Discrepancies in charge localization (e.g., B3LYP vs. MPWB1K calculations) arise from differences in Hartree-Fock contamination. To resolve this, use hybrid functionals (e.g., ωB97X-D) with larger basis sets and validate predictions via photoelectron spectroscopy (e.g., adiabatic ionization energy measurements) . Comparative studies with canonical thymidine can isolate dioxolane-specific effects.
Q. How can this compound be optimized for antiviral activity while minimizing off-target effects in enzyme systems like thymidylate kinase (TMPK)?
Structure-activity relationship (SAR) studies should focus on modifying the dioxolane ring’s 2-position with polar groups (e.g., cyano) to enhance binding specificity to viral TMPK. Competitive inhibition assays (e.g., IC₅₀ determination against TMPKmt vs. human TMPKh) and docking simulations (AutoDock Vina) are essential to evaluate selectivity .
Q. What methodological challenges arise when incorporating this compound into expanded DNA (xDNA) systems, and how can backbone distortion be mitigated?
The expanded benzo-fused thymine (xT) in xDNA requires precise alignment with the dioxolane sugar to avoid helical distortion. Circular dichroism (CD) spectroscopy and molecular dynamics (MD) simulations (AMBER force field) can assess backbone conformation. Adjusting the dioxolane’s methyl substituents may reduce steric clashes .
Q. How do solvent and pH conditions affect the stability of this compound during long-term storage?
Stability studies under varied pH (4–9) and temperatures (−20°C to 25°C) should be conducted, with degradation monitored via LC-MS. Lyophilization in anhydrous DMSO or trehalose matrices at −80°C is recommended for long-term storage. Oxidative degradation pathways (e.g., thymine ring opening) require argon-purged vials .
Methodological Guidelines
- Reproducibility : Detailed synthetic protocols (e.g., molar ratios, reaction times) must be included in supplementary materials, per Beilstein Journal guidelines .
- Data Interpretation : Address contradictory computational results by cross-referencing experimental ionization energies and charge distribution tables .
- Ethical Compliance : For studies involving enzyme kinetics or antiviral assays, disclose source organisms (e.g., Mycobacterium tuberculosis TMPKmt) and ethical approval IDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
